

Application Notes: Iridium(III) Acetate and its Congeners in Asymmetric Hydrogenation

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Compound of Interest

Compound Name: *Iridium(3+);acetate*

Cat. No.: *B13793390*

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Introduction

Asymmetric hydrogenation, the addition of hydrogen across a prochiral double bond to create a stereogenic center with high enantioselectivity, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. While rhodium and ruthenium catalysts have historically dominated this field, iridium-based catalysts have emerged as a powerful and complementary tool, significantly broadening the scope of substrates amenable to this transformation. Iridium catalysts, particularly those featuring chiral P,N-ligands, excel in the hydrogenation of challenging substrates, such as unfunctionalized olefins, heteroaromatics, and certain ketones and imines.

While Iridium(III) acetate is a stable, soluble iridium salt often utilized as a precursor for the synthesis of various iridium-based catalysts, its direct application as a precatalyst in asymmetric hydrogenation is less commonly documented in peer-reviewed literature compared to iridium(I) complexes like $[\text{Ir}(\text{COD})\text{Cl}]_2$.^[1] However, the active catalytic species in many iridium-catalyzed hydrogenations are believed to be iridium(III) hydrides, which are generated in situ. Therefore, understanding the broader context of iridium(III)'s role is crucial. These catalytic systems are renowned for their high efficiency, allowing for low catalyst loadings and mild reaction conditions.

Key Advantages of Iridium Catalysis in Asymmetric Hydrogenation:

- **Broad Substrate Scope:** Iridium catalysts are particularly effective for the hydrogenation of unfunctionalized and sterically hindered olefins, substrates that are often challenging for traditional rhodium and ruthenium catalysts.^[2] They have also shown exceptional performance in the enantioselective reduction of heteroaromatic compounds like quinolines, indoles, and pyridines, providing access to valuable chiral heterocyclic building blocks.^{[3][4][5]}
- **High Enantioselectivity and Activity:** With the appropriate choice of chiral ligand, iridium catalysts can achieve excellent enantioselectivities, often exceeding 99% ee.^[6] They are typically highly active, enabling reactions to proceed efficiently under low hydrogen pressures and at room temperature.
- **Functional Group Tolerance:** These catalysts often exhibit good tolerance for a variety of functional groups within the substrate molecule, minimizing the need for protecting group strategies and thus shortening synthetic routes.

Common Ligand Classes:

The success of iridium-catalyzed asymmetric hydrogenation is critically dependent on the nature of the chiral ligand. Bidentate ligands containing both a phosphorus and a nitrogen donor atom (P,N ligands) are among the most successful. Notable examples include:

- **PHOX (Phosphinooxazoline) ligands:** A widely used class of ligands that have proven effective for a broad range of substrates.
- **MeO-Biphep:** A chiral diphosphine ligand that, in combination with an iridium precursor, is highly effective for the hydrogenation of quinolines.^{[3][4]}
- **P-OP ligands:** These phosphinite-oxazoline ligands have been successfully applied to the asymmetric hydrogenation of heteroaromatic compounds.^[6]
- **Spiro-Phosphino Oxazoline Ligands:** These have demonstrated high activity and enantioselectivity in the hydrogenation of unsaturated carboxylic acids.^[7]

Applications in Drug Development:

The chiral amines, alcohols, and alkanes produced through iridium-catalyzed hydrogenation are key intermediates in the synthesis of numerous pharmaceuticals. For example, the enantioselective hydrogenation of quinolines provides access to optically active tetrahydroquinolines, a structural motif present in several natural alkaloids and bioactive molecules.^{[3][4]} Similarly, the reduction of enamides and other precursors can yield crucial chiral amines for drugs targeting a range of conditions.^[8]

Quantitative Data Summary

The following table summarizes representative data for iridium-catalyzed asymmetric hydrogenation of various substrates, showcasing the high efficiency and enantioselectivity of these systems.

Substrate	Iridium Precursor	Chiral Ligand	S/C Ratio	H ₂ Pressure (psi)	Solvent	Temp. (°C)	Conversion (%)	ee (%)	Reference
2-Methylquinoline	[Ir(CO D)Cl] ₂	(R)-MeO-Biphep	100	600-700	Toluene	RT	>99	96	[4]
2-Phenylquinoline	[Ir(CO D)Cl] ₂	(R)-MeO-Biphep	100	600-700	Toluene	RT	>99	90	[4]
(E)-1,2-diphenyl-1-propene	[Ir(CO D)Cl] ₂	ThreP HOX	1000	725	CH ₂ Cl ₂	23	100	98	[2]
(E)-4,4-dimethyl-2-penten-4-ol	[Ir(CO D)Cl] ₂	P,N-Ligand	100	725	CH ₂ Cl ₂	25	>99	97	[2]
N-Boc-2-phenylindole	[Ir(CO D)Cl] ₂	P-OP Ligand	100	725	Toluene	80	>99	91	
Pyrazolo[1,5-a]pyrimidine deriv.	[Ir(CO D)Cl] ₂	(R)-SegPhos	200	750	THF	50	>99	99	[6]

Experimental Protocols

Below is a detailed protocol for a representative iridium-catalyzed asymmetric hydrogenation of a heteroaromatic compound, specifically 2-methylquinoline, adapted from the literature.^[4]

Objective: To synthesize (R)-2-methyl-1,2,3,4-tetrahydroquinoline with high enantioselectivity via asymmetric hydrogenation.

Materials and Reagents:

- Iridium precursor: $[\text{Ir}(\text{COD})\text{Cl}]_2$ (di- μ -chloro-bis(1,5-cyclooctadiene)diiridium(I))
- Chiral Ligand: (R)-(+)-2,2'-Bis(dimethoxyphosphino)-1,1'-binaphthyl ((R)-MeO-Biphep)
- Additive: Iodine (I_2)
- Substrate: 2-Methylquinoline
- Solvent: Toluene (anhydrous)
- Hydrogen gas (high purity)
- Standard laboratory glassware, syringe, and a stainless-steel autoclave or high-pressure reactor.
- Analytical equipment: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a chiral column, NMR spectrometer.

Procedure:

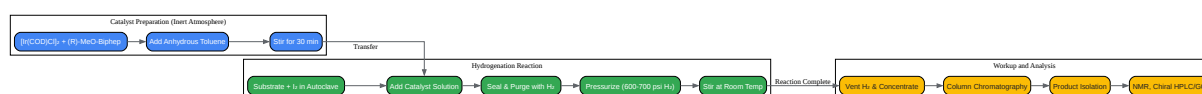
1. Catalyst Precursor Preparation (in situ): a. In a nitrogen-filled glovebox, add $[\text{Ir}(\text{COD})\text{Cl}]_2$ (3.4 mg, 0.005 mmol) and (R)-MeO-Biphep (6.8 mg, 0.011 mmol) to a flame-dried Schlenk tube. b. Add 5.0 mL of anhydrous toluene to the tube. c. Stir the resulting mixture at room temperature for 30 minutes. The solution should become homogeneous. This forms the active catalyst precursor solution.

2. Asymmetric Hydrogenation Reaction: a. In a separate vessel inside the glovebox, place a stir bar, 2-methylquinoline (143.2 mg, 1.0 mmol), and iodine (25.4 mg, 0.1 mmol). b. Transfer this

vessel into a stainless-steel autoclave. c. Using a syringe, transfer the prepared catalyst solution from step 1c into the autoclave. d. Seal the autoclave securely. e. Remove the autoclave from the glovebox and connect it to a hydrogen gas line. f. Purge the autoclave three times with hydrogen gas. g. Pressurize the autoclave to 600-700 psi with hydrogen. h. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

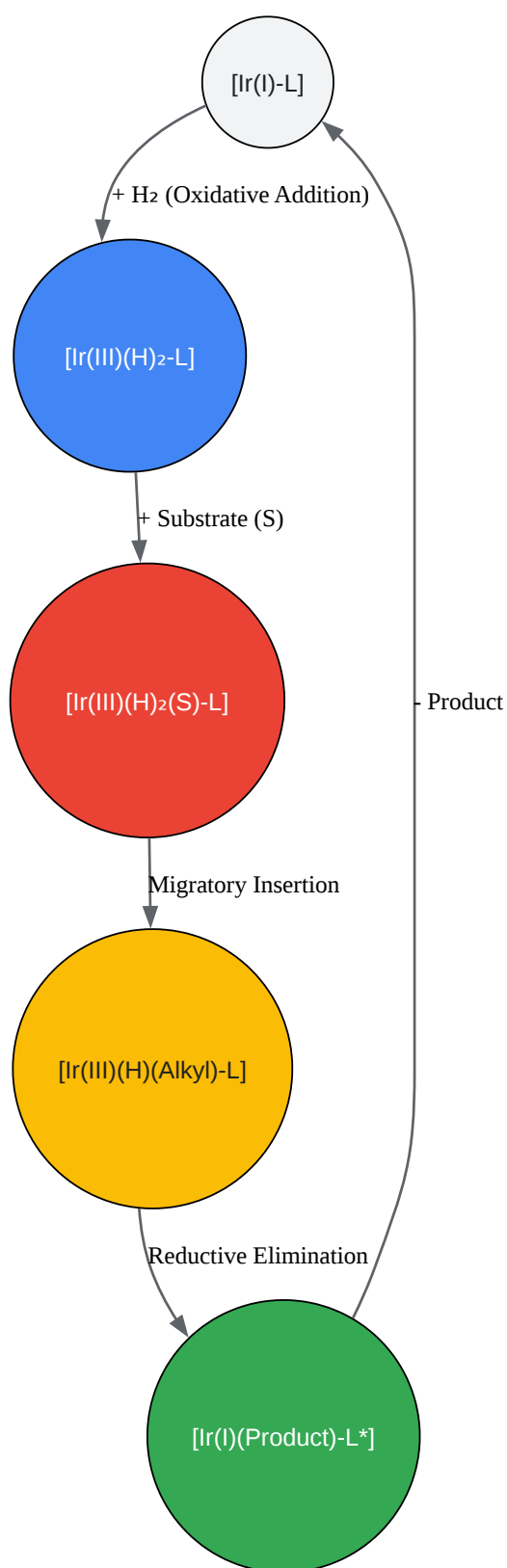
3. Product Isolation and Analysis: a. After the reaction is complete (monitored by TLC or GC if possible), carefully vent the excess hydrogen gas in a fume hood. b. Open the autoclave and transfer the reaction mixture to a round-bottom flask. c. Concentrate the mixture under reduced pressure to remove the solvent. d. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (R)-2-methyl-1,2,3,4-tetrahydroquinoline. e. Conversion Analysis: Determine the conversion by ^1H NMR spectroscopy or GC analysis of the crude reaction mixture. f. Enantiomeric Excess (ee) Analysis: Determine the enantiomeric excess of the purified product by HPLC analysis using a chiral stationary phase (e.g., Chiralcel OD-H or equivalent) with a suitable mobile phase (e.g., hexane/isopropanol).

Visualizations



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Caption: Experimental workflow for Iridium-catalyzed asymmetric hydrogenation.



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Caption: Simplified Ir(I)/Ir(III) catalytic cycle for asymmetric hydrogenation.

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